Biochemical Potency: BAY-1161909 Demonstrates Sub-Nanomolar Mps1 Inhibition, Outperforming AZ3146 by 100-Fold and BOS172722 by 30-Fold
BAY-1161909 inhibits Mps1 kinase activity with an IC50 of 0.34 ± 0.09 nM [1]. In direct comparison, this potency exceeds BAY-1217389 (IC50 = 0.63 ± 0.27 nM) by approximately 1.8-fold [1]. Relative to other clinically evaluated or widely used Mps1 inhibitors, BAY-1161909 is 100-fold more potent than AZ3146 (IC50 = 35 nM) , 30-fold more potent than BOS172722 (IC50 = 11 nM) , and over 1,000-fold more potent than first-generation probe Mps1-IN-1 (IC50 = 367 nM) [2].
| Evidence Dimension | Mps1 kinase biochemical inhibition (IC50) |
|---|---|
| Target Compound Data | 0.34 ± 0.09 nM (BAY-1161909) |
| Comparator Or Baseline | BAY-1217389: 0.63 ± 0.27 nM; AZ3146: 35 nM; BOS172722: 11 nM; Mps1-IN-1: 367 nM |
| Quantified Difference | 1.8-fold vs. BAY-1217389; 100-fold vs. AZ3146; 30-fold vs. BOS172722; >1,000-fold vs. Mps1-IN-1 |
| Conditions | Biochemical kinase activity assay |
Why This Matters
Procurement of BAY-1161909 ensures access to the highest biochemical potency among commercially available Mps1 inhibitors, enabling lower working concentrations and potentially reduced off-target kinase engagement in cellular assays.
- [1] Wengner AM, Siemeister G, Koppitz M, et al. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity. Mol Cancer Ther. 2016;15(4):583-592. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. Mps1-IN-1 ligand activity chart. View Source
